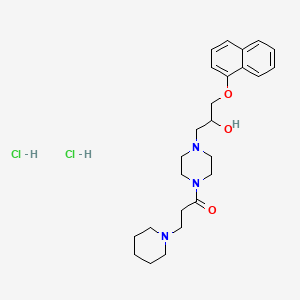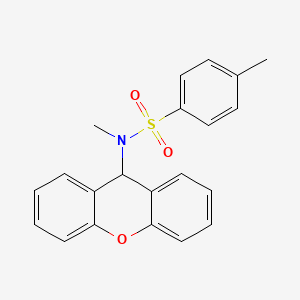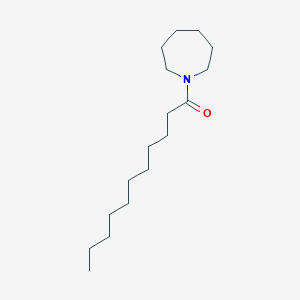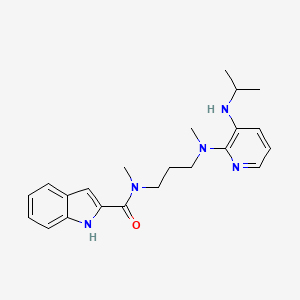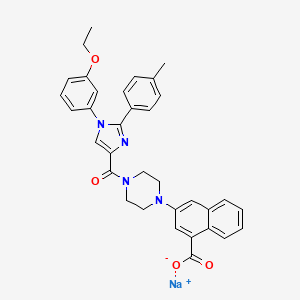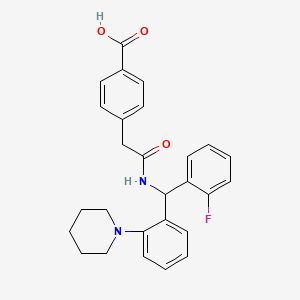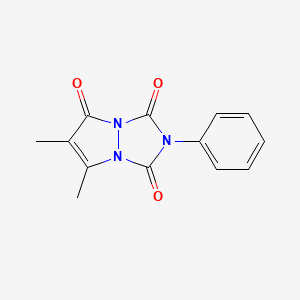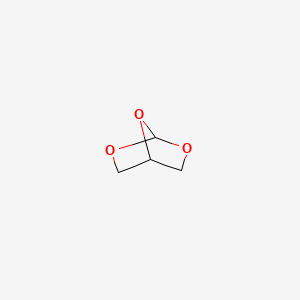
2,6,7-Trioxabicyclo(2.2.1)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trioxabicyclo(221)heptane is a unique bicyclic compound characterized by its three oxygen atoms within a seven-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trioxabicyclo(2.2.1)heptane typically involves the reaction of glycerol with formaldehyde under acidic conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, leading to the final bicyclic structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6,7-Trioxabicyclo(2.2.1)heptane undergoes various chemical reactions, including polymerization, isomerization, and ring-opening reactions.
Common Reagents and Conditions:
Polymerization: This compound can polymerize to form poly ortho ester at low temperatures (around -78°C) with the opening of one ring and volume shrinkage.
Isomerization: Heating the polymerized form with acid can isomerize it to an open-chain poly-ether formate, resulting in a large volume expansion.
Ring-Opening Reactions: These reactions can be catalyzed by acids or bases, leading to different products depending on the reaction conditions.
Major Products:
Poly ortho ester (Poly-I): Formed through polymerization at low temperatures.
Poly-ether formate (Poly-II): Formed through isomerization of Poly-I with acid.
Water-soluble copolymer (Poly-III): Formed through saponification of Poly-II.
Scientific Research Applications
2,6,7-Trioxabicyclo(2.2.1)heptane has several applications in scientific research:
Polymer Science: Used as a monomer for the synthesis of various polymers with unique properties, such as volume shrinkage or expansion during polymerization.
Drug Discovery: The compound’s structure serves as a scaffold for the synthesis of three-dimensional fragments in fragment-based drug discovery.
Material Science: Its derivatives are explored for their potential use in creating new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.1)heptane primarily involves its ability to undergo polymerization and isomerization reactions. The molecular targets and pathways involved include the interaction with acids or bases that catalyze these reactions, leading to the formation of different polymeric structures .
Comparison with Similar Compounds
7-Oxabicyclo(2.2.1)heptane: Similar in structure but lacks the additional oxygen atom present in 2,6,7-Trioxabicyclo(2.2.1)heptane.
2,3,7-Trioxabicyclo(2.2.1)heptane: Another bicyclic compound with three oxygen atoms but different positioning within the ring.
Uniqueness: this compound is unique due to its ability to polymerize with either volume shrinkage or expansion, a property not commonly observed in similar compounds .
Properties
CAS No. |
657-34-1 |
|---|---|
Molecular Formula |
C4H6O3 |
Molecular Weight |
102.09 g/mol |
IUPAC Name |
2,6,7-trioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C4H6O3/c1-3-2-6-4(5-1)7-3/h3-4H,1-2H2 |
InChI Key |
KXZLQHFGIUTGOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC(O1)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B12788910.png)
![(3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate](/img/structure/B12788914.png)
![(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methylthiolane-2-carboxamide](/img/structure/B12788924.png)
